molecular formula C17H16N4O2S B5974547 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B5974547
M. Wt: 340.4 g/mol
InChI Key: MYDBTNYBXAKHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, also known as TFP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neuropsychiatric disorders.

Mechanism of Action

6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking the activity of this receptor, 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can modulate dopamine signaling and affect various neuropsychiatric processes.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can modulate dopamine signaling in the brain, which can affect various physiological and behavioral processes. This compound has been shown to have potential therapeutic effects in the treatment of addiction, depression, and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the receptor's pharmacology and function. However, one limitation of 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is its potential toxicity, which can affect the results of experiments and limit its use in certain applications.

Future Directions

There are several future directions for research on 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and its potential applications in neuropsychiatric disorders. One direction is to study the effects of 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one on other neurotransmitter systems and their interactions with the dopamine D3 receptor. Another direction is to investigate the potential therapeutic effects of 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in animal models of addiction, depression, and other neuropsychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the potential toxicity of 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and to develop safer alternatives for use in scientific research.

Synthesis Methods

The synthesis of 6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the reaction of 4-phenylpiperazine with 2-aminothiazole and 2-cyanoacetamide in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various analytical techniques.

Scientific Research Applications

6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been widely used in scientific research to study the dopamine D3 receptor and its role in various neuropsychiatric disorders. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the receptor's pharmacology and function.

properties

IUPAC Name

6-(4-phenylpiperazine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-15(14-12-18-17-21(16(14)23)10-11-24-17)20-8-6-19(7-9-20)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDBTNYBXAKHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-phenylpiperazine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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